molecular formula C7H11ClN2 B7853622 4-chloro-3-methyl-1-propyl-1H-pyrazole

4-chloro-3-methyl-1-propyl-1H-pyrazole

Cat. No.: B7853622
M. Wt: 158.63 g/mol
InChI Key: JKXDJRARLOKVFH-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-1-propyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, has garnered attention due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-methyl-1-propyl-1H-pyrazole typically involves the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by chlorination and methylation steps.

Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety profiles. The use of catalysts such as palladium or platinum can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

  • Reduction: Reduction reactions can lead to the formation of aminopyrazoles.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: Pyrazole-5-carboxylic acid derivatives.

  • Reduction: Aminopyrazoles.

  • Substitution: Hydroxyl or amino-substituted pyrazoles.

Scientific Research Applications

4-Chloro-3-methyl-1-propyl-1H-pyrazole has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which 4-chloro-3-methyl-1-propyl-1H-pyrazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

4-chloro-3-methyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXDJRARLOKVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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